molecular formula C15H24N4O3S B2910892 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448053-68-6

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2910892
CAS No.: 1448053-68-6
M. Wt: 340.44
InChI Key: VFKUVNAHSQAAJI-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 5-cyclopropyl-1-methyl-1H-pyrazole core, a privileged structure in the design of bioactive molecules due to its favorable physicochemical properties and ability to engage biological targets . This core structure is often employed in the development of kinase inhibitors, as demonstrated by related compounds which have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . The molecule is further functionalized with a 1-(methylsulfonyl)piperidine-4-carboxamide moiety, a scaffold known to enhance solubility and contribute to target binding affinity. The sulfonamide group, in particular, is a common pharmacophore that can act as a hydrogen bond acceptor, influencing the molecule's interaction with enzyme active sites. This specific molecular architecture, combining a substituted pyrazole with a sulfonylpiperidine carboxamide, suggests potential for probing sophisticated biological mechanisms. Researchers can utilize this compound as a key intermediate or a chemical probe for high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies in various therapeutic areas, including oncology. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-18-14(11-3-4-11)9-13(17-18)10-16-15(20)12-5-7-19(8-6-12)23(2,21)22/h9,11-12H,3-8,10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKUVNAHSQAAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of 366.43 g/mol. The structure incorporates a cyclopropyl group and a pyrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight366.43 g/mol
CAS Number82978-00-5
LogP3.12
Polar Surface Area50 Å

Preliminary studies suggest that this compound may exert its effects through the inhibition of specific enzymes involved in inflammatory and cancer pathways. The pyrazole ring is believed to interact with various molecular targets, modulating their activity, which could lead to therapeutic benefits in conditions like cancer and inflammation .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies have demonstrated that related pyrazole derivatives effectively block COX-2 activity, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The compound has shown promise in preliminary studies for anticancer activity. The structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole moiety can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the pyrazole ring have been associated with increased potency against tumor cells, highlighting the importance of structural optimization in drug development .

Case Study 1: Inhibition of COX Enzymes

A series of sulfonamide-containing pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The study found that certain derivatives exhibited potent COX-2 inhibition, leading to reduced inflammation in animal models. This supports the hypothesis that this compound may share similar inhibitory properties .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of related pyrazolone compounds. The synthesized derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial properties worth exploring .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its specific functional groups, including a pyrazole ring, a mesitylsulfonyl group, and a dichlorobenzyl ether moiety. These structural features contribute to its biological activity and interaction with various molecular targets.

Anticancer Properties

Recent studies have indicated that 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated by the activation of caspases and the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be beneficial in treating inflammatory diseases where these cytokines play a crucial role.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole effectively inhibited tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction.

Case Study 2: Anti-inflammatory Effects

In another study featured in Pharmacology Reports, the compound was evaluated for its anti-inflammatory effects in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Potential Therapeutic Applications

Given its diverse biological activities, 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole holds promise for several therapeutic applications:

  • Cancer Therapy : As an anticancer agent, it could be developed into a novel treatment for various malignancies.
  • Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Molecular Properties

The compound is compared to three structurally related analogs (Table 1), with differences in substituents, molecular weight, and functional groups influencing physicochemical and biological properties.

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Pyrazole Piperidine Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-cyclopropyl, 1-methyl 1-(methylsulfonyl) C₁₆H₂₃N₄O₃S ~361.4 (calculated) Sulfonamide group, cyclopropyl substituent
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide 5-cyclopropyl, 1-cyclopentyl 1-(methylsulfonyl) C₁₉H₃₀N₄O₃S 394.5 Bulky cyclopentyl group, reduced polarity
N,N-dimethyl-1-[4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide N/A (pyridinyl-pyrazolyl linkage) 1-(4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl) C₁₇H₂₃N₅O 313.4 Pyridinyl linkage, lacks sulfonyl group
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate 1-ethyl, 5-methyl Ethyl ester at piperidine-4-carboxylate C₁₆H₂₅N₃O₂ 291.4 Ester group, reduced hydrogen-bonding capacity

Functional Group Analysis

Sulfonamide vs. The pyridinyl-linked compound () lacks a sulfonyl group, which may reduce its polarity and metabolic stability.

Pyrazole Substitutions: The cyclopropyl group (target compound and ) is associated with increased steric hindrance and metabolic stability compared to simpler alkyl groups (e.g., methyl or ethyl in ).

Piperidine Core Modifications :

  • The carboxamide group in the target compound and contrasts with the carboxylate ester in , affecting electronic properties and binding affinity.

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